

Application Notes and Protocols: PHA-680626 In Vitro Kinase Assay

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Compound of Interest

Compound Name: PHA-680626

Cat. No.: B15576954

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Introduction

PHA-680626 is a potent, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. [1][2] Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. **PHA-680626** has demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines, including those resistant to other treatments.[3] These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **PHA-680626** against Aurora kinases, as well as a summary of its reported inhibitory profile.

Data Presentation

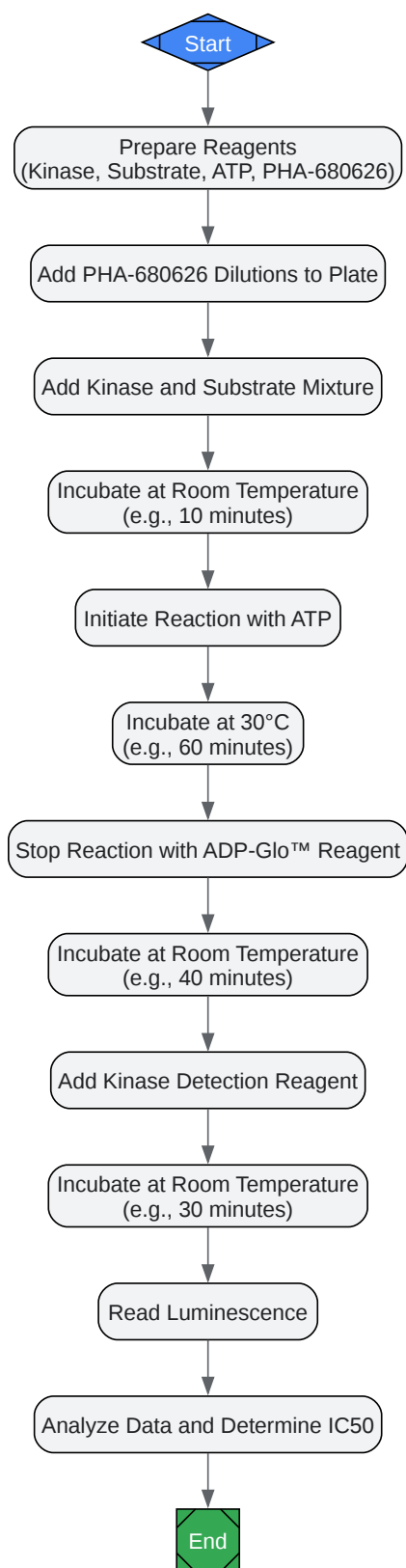
The inhibitory activity of **PHA-680626** has been characterized against several kinases. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor.

Kinase Target	IC50 (μM)
Aurora A	0.025
Plk1	0.53
Plk2	0.07
Plk3	1.61

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Signaling Pathway

Aurora kinases are central regulators of mitotic progression. They are involved in centrosome maturation and separation, bipolar spindle assembly, chromosome alignment, and cytokinesis. The signaling cascade involves the activation of Aurora A by cofactors such as TPX2, leading to the phosphorylation of downstream substrates that are essential for mitotic events.



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References

- 1. PHA-680626 Is an Effective Inhibitor of the Interaction between Aurora-A and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PHA-680626 | TargetMol [targetmol.com]
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